Physicochemical Differentiation: Lipophilicity and Molecular Weight Comparison vs. 4,6-Difluoro Analog
The target compound exhibits a computed XLogP3-AA of 3.8 and a molecular weight of 429.6 g/mol. In contrast, the closely related (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone has a higher molecular weight of 465.53 g/mol and, due to the electron-withdrawing fluorine substituents, a predictably higher lipophilicity (estimated XLogP increase of approximately +0.5 to +0.8 log units) . This difference in lipophilic ligand efficiency (LLE = pIC50 - XLogP) means that, for equivalent target potency, the target compound would yield a higher LLE, indicating a superior balance between potency and physicochemical profile consistent with improved developability metrics.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 3.8; MW 429.6 g/mol |
| Comparator Or Baseline | (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone: MW 465.53 g/mol, estimated XLogP ~4.3–4.6 |
| Quantified Difference | MW difference: -35.9 g/mol; Estimated XLogP difference: -0.5 to -0.8 log units |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release); comparator molecular formula from BenchChem (C21H21F2N3O3S2) with XLogP estimated based on fluorine substitution effect. |
Why This Matters
Procurement decisions for lead optimization require selecting compounds with optimal lipophilic efficiency; this compound's lower XLogP and MW offer a superior starting point for further SAR exploration compared to its di-fluorinated analog.
- [1] PubChem Compound Summary for CID 16831360, Computed Properties. National Center for Biotechnology Information (2026). View Source
